Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride
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Overview
Description
Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C5H5N3O4·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride typically involves the nitration of methyl pyrazole-3-carboxylate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The final product is often obtained in high purity through multiple purification steps, including crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Methyl 5-amino-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines, which have applications in medicinal chemistry .
Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyrazole derivatives.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- Methyl 4-nitro-1H-pyrazole-3-carboxylate.
- Methyl 3-nitro-1H-pyrazole-5-carboxylate .
Uniqueness: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern on the pyrazole ring. This substitution pattern influences its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
650609-87-3 |
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Molecular Formula |
C5H6ClN3O4 |
Molecular Weight |
207.57 g/mol |
IUPAC Name |
methyl 5-nitro-1H-pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C5H5N3O4.ClH/c1-12-5(9)3-2-4(7-6-3)8(10)11;/h2H,1H3,(H,6,7);1H |
InChI Key |
GILNKOZJVFXYTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=C1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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